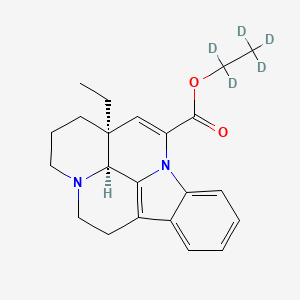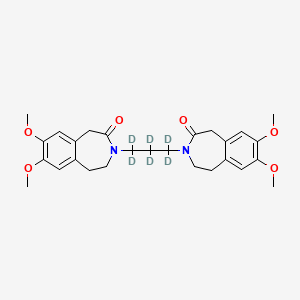
Thalidomide-4-O-C10-COOH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thalidomide-4-O-C10-COOH is a compound that serves as an E3 ligase ligand-linker conjugate, primarily used in the synthesis of proteolysis-targeting chimeras (PROTACs) . This compound is a derivative of thalidomide, a drug historically known for its teratogenic effects but later repurposed for its immunomodulatory and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-4-O-C10-COOH involves multiple steps, starting with the preparation of thalidomide derivatives. The process typically includes the following steps:
Formation of Thalidomide Derivative: Thalidomide is reacted with a suitable linker molecule under controlled conditions to introduce the desired functional groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the coupling reactions under optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Thalidomide-4-O-C10-COOH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with suitable nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thalidomide derivatives.
Scientific Research Applications
Thalidomide-4-O-C10-COOH has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Studied for its role in modulating protein-protein interactions and cellular pathways.
Medicine: Investigated for its potential therapeutic effects in treating cancers and inflammatory diseases.
Industry: Utilized in the development of novel drug delivery systems and therapeutic agents.
Mechanism of Action
Thalidomide-4-O-C10-COOH exerts its effects by binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding induces the recruitment of target proteins to the ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome. This mechanism is crucial for the targeted degradation of specific proteins involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
Lenalidomide: A derivative of thalidomide with enhanced immunomodulatory properties.
Pomalidomide: Another thalidomide derivative with potent anti-inflammatory and anti-cancer effects.
Iberdomide: A newer derivative with improved efficacy and reduced side effects.
Uniqueness
Thalidomide-4-O-C10-COOH is unique due to its specific structure that allows it to be used as a ligand-linker conjugate in the synthesis of PROTACs. This property distinguishes it from other thalidomide derivatives, making it a valuable tool in targeted protein degradation research .
Properties
Molecular Formula |
C24H30N2O7 |
|---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
11-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyundecanoic acid |
InChI |
InChI=1S/C24H30N2O7/c27-19-14-13-17(22(30)25-19)26-23(31)16-10-9-11-18(21(16)24(26)32)33-15-8-6-4-2-1-3-5-7-12-20(28)29/h9-11,17H,1-8,12-15H2,(H,28,29)(H,25,27,30) |
InChI Key |
VABSDQARWOAAFM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


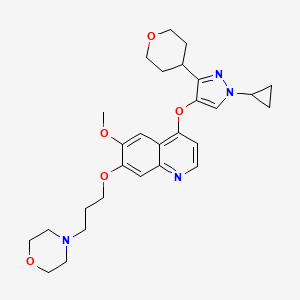
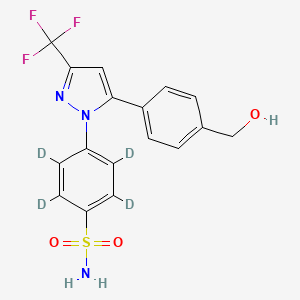
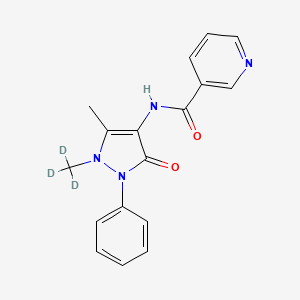
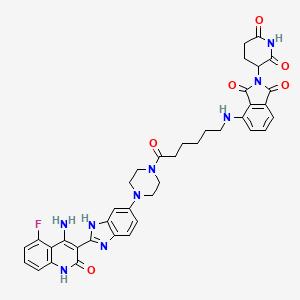
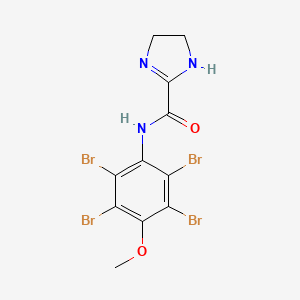

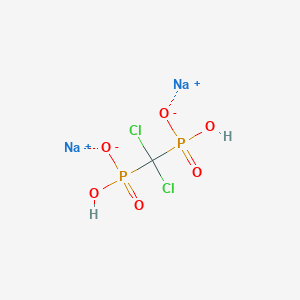
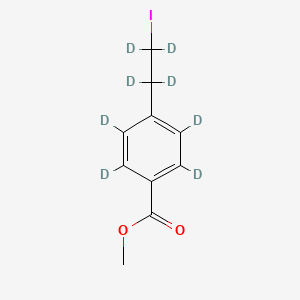
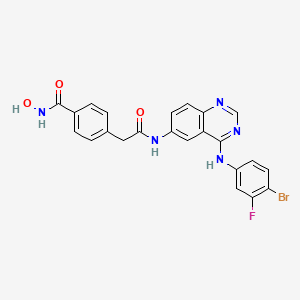
![copper;3-[18-(2-carboxylatoethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron](/img/structure/B12414183.png)

![2-[2,3-dichloro-4-(3,3,4,4,4-pentadeuterio-2-methylidenebutanoyl)phenoxy]acetic acid](/img/structure/B12414189.png)
